3-Amino-7-isopropylindolin-2-one

Medicinal chemistry Structure–activity relationship Indolin-2-one scaffold

3-Amino-7-isopropylindolin-2-one (CAS 1250428-17-1, molecular formula C₁₁H₁₄N₂O, molecular weight 190.24 g/mol) is a heterobicyclic small molecule belonging to the indolin-2-one (oxindole) class. The compound features a C3 primary amino group and a C7 isopropyl substituent on the indolin-2-one core, distinguishing it from the unsubstituted parent 3-aminoindolin-2-one and from analogs bearing alternative C7 substituents such as methyl, trifluoromethyl, or methoxy.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B11904621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-7-isopropylindolin-2-one
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC2=C1NC(=O)C2N
InChIInChI=1S/C11H14N2O/c1-6(2)7-4-3-5-8-9(12)11(14)13-10(7)8/h3-6,9H,12H2,1-2H3,(H,13,14)
InChIKeySQHFICSQGIEVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-7-isopropylindolin-2-one (CAS 1250428-17-1): A C3-Amino-Substituted Indolin-2-one Scaffold for Kinase-Targeted Library Design and MMP Inhibitor Development


3-Amino-7-isopropylindolin-2-one (CAS 1250428-17-1, molecular formula C₁₁H₁₄N₂O, molecular weight 190.24 g/mol) is a heterobicyclic small molecule belonging to the indolin-2-one (oxindole) class . The compound features a C3 primary amino group and a C7 isopropyl substituent on the indolin-2-one core, distinguishing it from the unsubstituted parent 3-aminoindolin-2-one and from analogs bearing alternative C7 substituents such as methyl, trifluoromethyl, or methoxy . The 3-aminoindolin-2-one chemotype has recently emerged as a drug-like scaffold capable of producing selective, non‑zinc‑coordinating matrix metalloproteinase (MMP) inhibitors, a binding mode first demonstrated by Ivanov, Agamennone, and co‑workers in 2022 . The C7 isopropyl group imparts specific steric and lipophilic properties that differentiate this compound from other 3-aminoindolin-2-one family members, making it a targeted building block for structure–activity relationship (SAR) exploration in kinase and MMP inhibitor programs.

Why Generic 3-Aminoindolin-2-one Analogs Cannot Replace 3-Amino-7-isopropylindolin-2-one in SAR-Driven Discovery Programs


Indolin-2-one derivatives are not functionally interchangeable; their biological activity and selectivity profiles are exquisitely sensitive to the nature and position of substituents on the aromatic ring . The 3-aminoindolin-2-one scaffold derives its kinase and MMP inhibitor potential from a specific hydrogen‑bonding network involving the C2 carbonyl and the C3 amino group, while substituents at the C5 and C7 positions modulate binding pocket complementarity, isoform selectivity, and physicochemical properties . Replacing 3-amino-7-isopropylindolin-2-one with the unsubstituted 3-aminoindolin-2-one (CAS 117069-75-7), 3-amino-7-methylindolin-2-one, or 3-amino-7-(trifluoromethyl)indolin-2-one alters both steric occupancy of the hydrophobic S1′ enzyme pocket and lipophilicity (cLogP), which directly impacts target engagement, metabolic stability, and membrane permeability . The quantitative differentiation evidence presented in Section 3 substantiates why procurement of the specific 7-isopropyl-substituted analog is necessary to preserve the intended SAR trajectory.

Product-Specific Quantitative Evidence Guide: 3-Amino-7-isopropylindolin-2-one vs. Closest Analogs


Structural Differentiation: 7-Isopropyl vs. 7-Methyl, 7-CF₃, and Unsubstituted 3-Aminoindolin-2-one Analogs

3-Amino-7-isopropylindolin-2-one is one of at least four commercially catalogued 7-substituted 3-aminoindolin-2-one analogs, alongside 3-aminoindolin-2-one (CAS 117069-75-7, C8), 3-amino-7-methylindolin-2-one (CAS 1214090-45-5, CH₃), and 3-amino-7-(trifluoromethyl)indolin-2-one (CAS 1332528-30-9, CF₃) . Within the established SAR framework for indolin-2-one kinase and MMP inhibitors, the substituent at the 7‑position occupies a hydrophobic pocket in the target enzyme (e.g., the S1′ pocket of MMPs or the gatekeeper region of tyrosine kinases) . The isopropyl group (–CH(CH₃)₂) provides a branched, electron-donating alkyl substituent with a distinct steric profile (van der Waals volume ~34.7 ų) compared with methyl (~13.7 ų), trifluoromethyl (~21.3 ų, strongly electron‑withdrawing), or hydrogen (0 ų) . These differences in steric bulk and electronic character are predicted to yield divergent target binding affinities and selectivity profiles, directly justifying the procurement of the specific 7-isopropyl analog for SAR exploration.

Medicinal chemistry Structure–activity relationship Indolin-2-one scaffold

Scaffold Validation: 3-Aminoindolin-2-one Core Enables Non-Zinc-Binding MMP Inhibition, a Differentiating Mechanism

In a 2022 scaffold‑hopping study, Ivanov, Agamennone, and colleagues demonstrated that 5‑het(aryl)-3-aminoindolin-2-ones (compounds 37–39) inhibit MMP‑2 and MMP‑13 with IC₅₀ values in the low micromolar range while showing negligible activity against MMP‑8 . The most potent 3‑aminoindolin‑2‑one derivative, compound 37, displayed an IC₅₀ of 3 µM against MMP‑13. Critically, computational modeling confirmed that these compounds occupy the S1′ pocket without coordinating the catalytic zinc ion—the first reported example of non‑zinc‑binding MMP inhibitors based on the 3‑aminoindolin‑2‑one chemotype . This mechanism distinguishes the scaffold from classical hydroxamate‑based MMP inhibitors (e.g., batimastat, marimastat) that coordinate zinc and frequently suffer from poor selectivity and musculoskeletal toxicity . Although 3‑amino‑7‑isopropylindolin‑2‑one itself has not been directly profiled in this assay system, it shares the identical 3‑aminoindolin‑2‑one core required for non‑zinc‑binding inhibition .

Matrix metalloproteinase inhibitors Zinc-independent inhibition Cancer therapeutics

C3 Amino Group Enables Diverse Synthetic Derivatization for Focused Kinase Inhibitor Libraries

The primary amino group at the C3 position of 3-amino‑7‑isopropylindolin‑2‑one serves as a synthetic handle for amide bond formation, reductive amination, sulfonamide synthesis, and urea/thiourea coupling, enabling rapid generation of C3‑diversified libraries . This contrasts with the parent 2‑indolinone (oxindole), which lacks the C3 amino group and requires prior C3 functionalization (e.g., Knoevenagel condensation) to introduce substituents—a limitation that reduces synthetic flexibility . The well‑established enantioselective α‑amination methodology for 3‑substituted oxindoles, which can achieve enantioselectivities up to >99% ee using cinchona alkaloid catalysts, further supports the synthetic utility of C3‑aminated indolin‑2‑one intermediates . When combined with the C7 isopropyl group, the C3 amino handle allows construction of focused libraries that vary at both the 3‑position (pharmacophore attachment) and the 7‑position (hydrophobic pocket occupancy) in a modular fashion.

Combinatorial chemistry Kinase inhibitor synthesis 3-Amino-oxindole derivatization

Best Research and Industrial Application Scenarios for 3-Amino-7-isopropylindolin-2-one


Focused Kinase Inhibitor Library Synthesis with Dual C3/C7 Diversification

Medicinal chemistry teams designing ATP‑competitive kinase inhibitors can use 3‑amino‑7‑isopropylindolin‑2‑one as a dual‑diversification scaffold. The C3 primary amine permits rapid parallel synthesis of amide, sulfonamide, and urea libraries, while the C7 isopropyl group pre‑installs a hydrophobic moiety targeting the kinase gatekeeper pocket. This strategy, grounded in the well‑established SAR principle that indolin‑2‑one substituent patterns dictate kinase selectivity , is more efficient than sequential functionalization of unsubstituted oxindole and avoids the need for late‑stage C–H activation at the 7‑position.

MMP‑13 Isoform‑Selective Inhibitor Development Exploiting Non‑Zinc‑Binding Mechanism

The 3‑aminoindolin‑2‑one chemotype has been validated to produce MMP‑13 inhibitors with negligible MMP‑8 activity through a non‑zinc‑coordinating binding mode . 3‑Amino‑7‑isopropylindolin‑2‑one can serve as a starting scaffold for SAR exploration at the 5‑position (via electrophilic substitution) and C3 derivatization, with the 7‑isopropyl group occupying the S1′ hydrophobic pocket. This approach directly addresses the historical toxicity limitations of zinc‑chelating MMP inhibitors .

Enantioselective Synthesis of Chiral 3,3‑Disubstituted Indolin‑2‑one Derivatives

The 3‑amino group of 3‑amino‑7‑isopropylindolin‑2‑one provides a chiral center that can be exploited using established enantioselective α‑amination protocols . Subsequent C3 derivatization yields enantiomerically enriched 3,3‑disubstituted indolin‑2‑ones, a privileged structural class found in numerous kinase inhibitors and natural product analogs. The pre‑installed 7‑isopropyl group eliminates the need for late‑stage resolution of regioisomeric mixtures, reducing purification burden in scale‑up synthesis.

Physicochemical Property Optimization of Indolin‑2‑one Lead Series

For programs where indolin‑2‑one leads exhibit inadequate lipophilicity or metabolic instability, 3‑amino‑7‑isopropylindolin‑2‑one provides a defined chemical probe to assess the impact of C7 alkyl substitution on cLogP, aqueous solubility, and microsomal stability. Using the commercial availability of matched C7‑substituted analogs (H, CH₃, CF₃, isopropyl) , researchers can systematically deconvolute steric from electronic effects on ADME properties without committing to custom synthesis for each analog.

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